

Resolving Spectroscopic Data Inconsistencies for Lancilactone C: A Technical Guide

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Compound of Interest

Compound Name: *Lancilactone C*

Cat. No.: B1204977

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This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with **Lancilactone C**. The primary source of data inconsistency arises from a structural revision in 2023, which corrected the initially proposed structure from 1999. This guide clarifies these discrepancies to ensure accurate experimental analysis.

Frequently Asked Questions (FAQs)

Q1: My ^1H or ^{13}C NMR data for isolated **Lancilactone C** does not match the originally published data. What is the likely issue?

A1: The most probable cause is a misassignment of the structure in the original 1999 publication. A 2023 study by Kuroiwa et al. performed the first total synthesis of the proposed structure and found its NMR data did not match that of the natural product.^{[1][2][3]} They subsequently synthesized a revised structure whose spectroscopic data was in complete agreement with the data reported for the isolated natural compound.^{[3][4]} Your data is likely consistent with the revised, correct structure.

Q2: What is the correct structure of **Lancilactone C**?

A2: The correct structure of **Lancilactone C** is the revised structure (1b) as determined by the total synthesis work of Kuroiwa et al. (2023).^{[3][4][5]} The key difference lies in the connectivity of the lactone ring system. Visual comparisons are provided in the diagrams below.

Q3: Where can I find the definitive ^1H and ^{13}C NMR data for **Lancilactone C**?

A3: The definitive NMR data corresponds to the revised structure (1b). The tables below provide a comprehensive comparison of the originally reported data for the natural product, the data for the synthesized (incorrect) proposed structure, and the data for the synthesized (correct) revised structure.[\[3\]](#)[\[4\]](#)

Q4: Are there any specific experimental conditions that might affect my NMR results?

A4: While the primary discrepancy is structural, standard variations in experimental conditions can cause minor shifts in your data. Ensure you are using the same solvent (CDCl_3) as reported. Sample concentration, temperature, and instrument calibration can also lead to slight differences. A detailed protocol for sample preparation is provided below.

Spectroscopic Data Comparison

The following tables summarize the key ^1H and ^{13}C NMR data from the relevant publications. The data for the natural product (Chen et al., 1999) aligns with the synthesized revised structure (Kuroiwa et al., 2023).

Table 1: ^{13}C NMR Spectroscopic Data Comparison for **Lancilactone C** (CDCl_3)

Carbon No.	Originally Reported Data (Natural Product, ppm)	Synthesized Proposed Structure (1a, ppm)	Synthesized Revised Structure (1b, ppm)
1	38.9	38.7	38.9
2	19.0	19.1	19.0
3	42.1	42.1	42.1
4	33.4	33.5	33.4
5	50.1	50.1	50.1
6	21.7	21.7	21.7
7	35.8	35.8	35.8
8	49.8	49.9	49.8
9	145.2	145.2	145.2
10	40.5	40.5	40.5
11	129.5	129.5	129.5
12	126.1	126.1	126.1
13	128.4	128.4	128.4
14	137.2	137.2	137.2
15	134.9	134.9	134.9
16	121.2	121.2	121.2
17	133.6	133.6	133.6
18	21.5	21.5	21.5
19	28.1	28.1	28.1
20	36.1	36.1	36.1
21	18.2	18.2	18.2
22	36.2	36.2	36.2

23	24.1	24.1	24.1
24	125.1	125.1	125.1
25	132.1	132.1	132.1
26	20.7	20.7	20.7
27	26.0	26.0	26.0
28	177.1	177.1	177.1
29	33.6	33.6	33.6
30	21.9	21.9	21.9

Data extracted from the Supporting Information of Kuroiwa et al., J. Am. Chem. Soc. 2023, 145, 14587–14591.

Table 2: ^1H NMR Spectroscopic Data Comparison for **Lancilactone C** (CDCl_3)

Proton No.	Originally Reported Data (Natural Product, δ , mult., J in Hz)	Synthesized Proposed Structure	Synthesized Revised Structure
1 α	1.65 (m)	1.64 (m)	1.65 (m)
1 β	1.45 (m)	1.44 (m)	1.45 (m)
2 α	1.95 (m)	1.94 (m)	1.95 (m)
2 β	1.55 (m)	1.54 (m)	1.55 (m)
5	1.85 (d, 10.0)	1.84 (d, 10.0)	1.85 (d, 10.0)
6 α	2.10 (m)	2.09 (m)	2.10 (m)
6 β	1.80 (m)	1.79 (m)	1.80 (m)
7 α	2.30 (m)	2.29 (m)	2.30 (m)
7 β	1.90 (m)	1.89 (m)	1.90 (m)
11	6.25 (d, 11.5)	6.24 (d, 11.5)	6.25 (d, 11.5)
12	6.10 (d, 11.5)	6.09 (d, 11.5)	6.10 (d, 11.5)
15	6.40 (s)	6.39 (s)	6.40 (s)
16	5.10 (s)	5.09 (s)	5.10 (s)
18	1.05 (s)	1.04 (s)	1.05 (s)
19	0.95 (s)	0.94 (s)	0.95 (s)
21	0.90 (d, 6.5)	0.89 (d, 6.5)	0.90 (d, 6.5)
26	1.10 (d, 7.0)	1.09 (d, 7.0)	1.10 (d, 7.0)
27	1.15 (d, 7.0)	1.14 (d, 7.0)	1.15 (d, 7.0)
29	1.00 (s)	0.99 (s)	1.00 (s)
30	1.20 (s)	1.19 (s)	1.20 (s)

Data extracted from the Supporting Information of Kuroiwa et al., J. Am. Chem. Soc. 2023, 145, 14591.

Experimental Protocols

Recommended Protocol for NMR Sample Preparation

To ensure consistency and high-quality data, follow this standard procedure for preparing samples of **Lancilactone C** for NMR analysis.

- **Sample Purity:** Ensure the isolated or synthesized compound is of high purity (>95%), as impurities will complicate the spectrum.
- **Weighing:** Accurately weigh 5-10 mg of your **Lancilactone C** sample into a clean, dry vial.
- **Solvent Selection:** Use high-quality deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Dissolution:** Add approximately 0.6 mL of CDCl_3 to the vial. Gently vortex or swirl the vial to ensure the sample is completely dissolved.
- **Filtering:** To remove any particulate matter, filter the solution through a small plug of cotton or glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- **Volume Check:** Ensure the solvent height in the NMR tube is at least 4-5 cm to guarantee it is within the detection area of the NMR coil.
- **Capping and Labeling:** Cap the NMR tube securely and label it clearly.
- **Instrument Setup:** Before analysis, ensure the NMR spectrometer is properly calibrated. Acquire spectra at a constant, standard temperature (e.g., 298 K).

Visual Guides and Workflows

The following diagrams illustrate the structural differences and a recommended workflow for troubleshooting data inconsistencies.

Originally Proposed Structure (Incorrect)

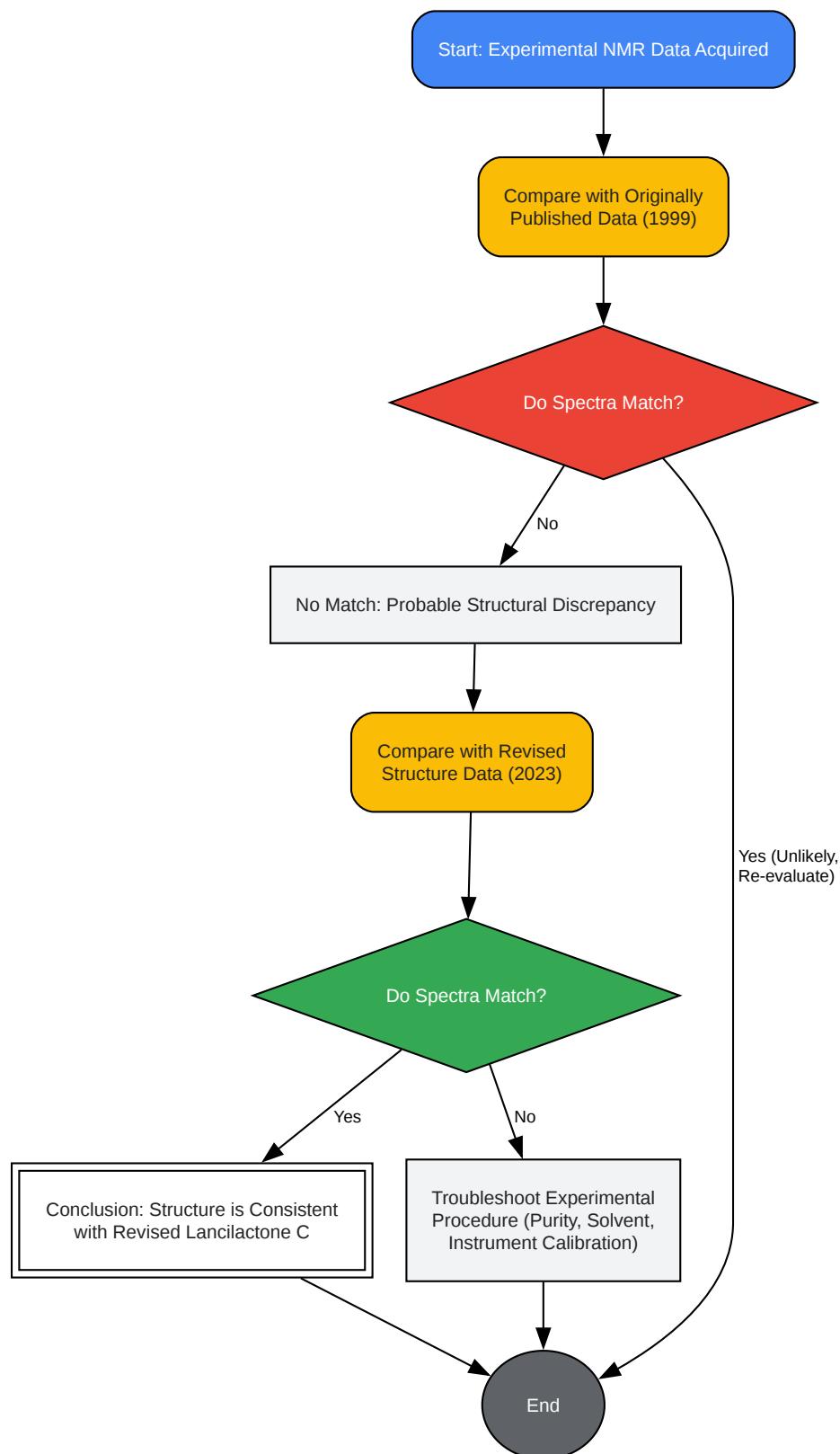
node_A

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Caption: Originally Proposed (Incorrect) Structure of **Lancilactone C.**

Revised Structure (Correct)

node_B

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ohira-sum.com [ohira-sum.com]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
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